2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A related compound with similar structural features but different biological activity.
2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Another compound with a piperazine ring and fluorophenyl group, used in different research contexts.
Uniqueness
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28FN3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H28FN3O3/c1-17(2)18-7-9-19(10-8-18)25-22(28)15-30-16-23(29)27-13-11-26(12-14-27)21-6-4-3-5-20(21)24/h3-10,17H,11-16H2,1-2H3,(H,25,28) |
InChI Key |
QVSGXDIQFJKHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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